2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Overview
Description
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1192711-88-8 . It has a molecular weight of 168.59 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 168.59 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives serve as critical intermediates in the synthesis of various heterocyclic compounds. Asaftei et al. (2009) explored the synthesis and crystal structures of two 9‐(2‐Bromoethyl)‐substituted 7‐Deazapurines, showcasing the compound's utility in nucleobase anion alkylation and its different structural positioning depending on substituents. This work emphasizes the structural versatility and reactivity of chloro-pyrrolopyrimidines in creating diverse molecular frameworks Asaftei et al., 2009.
Pharmaceutical Intermediates The compound acts as a foundational chemical in pharmaceutical research, contributing to the synthesis of intermediates that are vital for developing new medications. For instance, Davoodnia et al. (2013) prepared new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, derivatives of 7-deazaadenine, through cyclocondensation, highlighting its potential in creating bioactive molecules. Their work underscores the significance of such intermediates in the discovery and development of novel therapeutic agents Davoodnia et al., 2013.
Catalysis and Reaction Mechanisms Explorations into the compound's reactivity offer insights into novel catalytic methods and reaction mechanisms. Jørgensen et al. (1985) detailed a one-step synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, leveraging phosphorus pentoxide in organic synthesis. This methodology not only provides a streamlined approach to synthesizing such amine derivatives but also contributes to understanding the role of catalysts in facilitating heterocyclic compound formations Jørgensen et al., 1985.
Nucleoside Analogues and Antiviral Research The versatility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine extends to the synthesis of nucleoside analogues with potential antiviral applications. Research by Pudlo et al. (1990) on the synthesis and antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines underscores the compound's role in developing treatments for viral diseases. Their findings highlight the compound's capacity to serve as a backbone for creating molecules with significant biological activity Pudlo et al., 1990.
Safety And Hazards
properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGLNWQATTZNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733283 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine | |
CAS RN |
1192711-88-8 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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